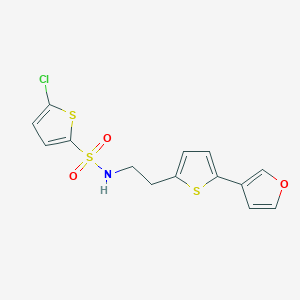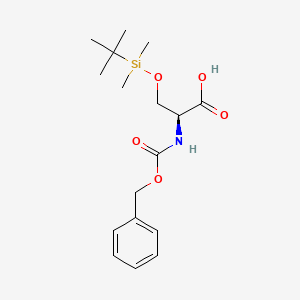
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine
描述
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine is a compound that features both benzyloxycarbonyl and tert-butyldimethylsilyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is derived from L-serine, an amino acid that plays a crucial role in various metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Protection of the Amino Group: The amino group is protected by reacting L-serine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base. This step is also performed in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine can undergo various types of chemical reactions, including:
Deprotection Reactions: The benzyloxycarbonyl and tert-butyldimethylsilyl groups can be removed under specific conditions to yield the free amino and hydroxyl groups, respectively.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protecting groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection of Benzyloxycarbonyl Group: Hydrogenation using palladium on carbon (Pd/C) or treatment with strong acids like trifluoroacetic acid.
Deprotection of tert-Butyldimethylsilyl Group: Treatment with fluoride ions, typically using tetrabutylammonium fluoride (TBAF).
Major Products
The major products formed from these reactions are L-serine derivatives with different functional groups, depending on the reagents and conditions used.
科学研究应用
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine primarily involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during chemical synthesis, allowing for selective reactions at other functional groups. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
相似化合物的比较
Similar Compounds
N-Benzyloxycarbonyl-L-serine: Lacks the tert-butyldimethylsilyl group, making it less versatile in certain synthetic applications.
O-tert-Butyldimethylsilyl-L-serine: Lacks the benzyloxycarbonyl group, limiting its use in peptide synthesis.
Uniqueness
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine is unique due to the presence of both protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This dual protection allows for more complex and precise chemical manipulations compared to similar compounds .
属性
IUPAC Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5Si/c1-17(2,3)24(4,5)23-12-14(15(19)20)18-16(21)22-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDGUJLHARCBKY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

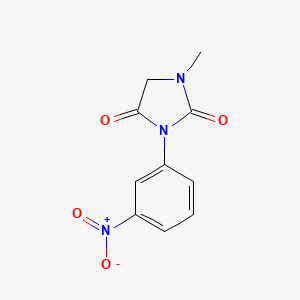
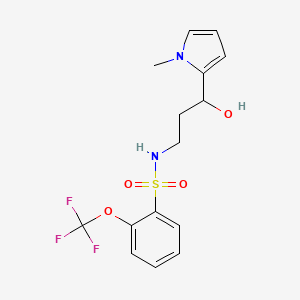
![3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2964971.png)
![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2964973.png)
![N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2964974.png)
![2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol](/img/structure/B2964976.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2964980.png)
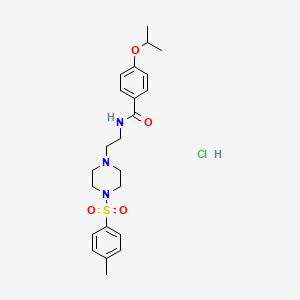
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2964984.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2964985.png)
![N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide](/img/structure/B2964986.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2964988.png)
